molecular formula C9H14O3 B8780944 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde

1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde

Cat. No.: B8780944
M. Wt: 170.21 g/mol
InChI Key: ODAJABAGFBBMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is a spiroacetal compound with the molecular formula C9H14O3. It is characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring with an aldehyde functional group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiroacetal intermediate. This intermediate is then oxidized to introduce the aldehyde functional group at the 6-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spiroacetal structure may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-spiro[4.5]decane-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which may influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decane-6-carbaldehyde

InChI

InChI=1S/C9H14O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h7-8H,1-6H2

InChI Key

ODAJABAGFBBMEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C=O)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the product of Example 74 (10.0 g, 46.7 mmol) in 150 mL of toluene cooled to -78° C. was added dropwise under argon (Ar) 93.5 mL (93.5 mmol) of diisobutylaluminum hydride (DIBAL) in toluene over a 15 min. period. After stirring this reaction for 45 min., MeOH (40 mL) was added dropwise followed by 200 mL of a saturated solution of Rochelle salts (potassium sodium tartrate tetrahydrate). The reaction was warmed to room temperature, stirred for one hour, and the organic layer was separated The aqueous layer was washed with EtOAc and the organic layer was stripped of all toluene. The residue and the EtOAc extract were combined, diluted with EtOAc, washed with water, dried (MgSO4), filtered and stripped of all solvent to yield the crude desired produce. This material was chromatographed through silica gel eluting with a 1:1 mixture of EtOAc and hexane to yield 6.4 g of the title material as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
potassium sodium tartrate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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